8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-4-p-tolyl-1-thia-4,8-diazaspiro(4.5)decane hydrochloride
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Overview
Description
8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-4-p-tolyl-1-thia-4,8-diazaspiro(4.5)decane hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a spirocyclic framework, incorporating a benzodioxane moiety, a thiazolidine ring, and a diazaspirodecane core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-4-p-tolyl-1-thia-4,8-diazaspiro(4.5)decane hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxane moiety, followed by the formation of the thiazolidine ring and the diazaspirodecane core. Common reagents used in these reactions include various amines, aldehydes, and thiols, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-4-p-tolyl-1-thia-4,8-diazaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-4-p-tolyl-1-thia-4,8-diazaspiro(4.5)decane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-4-p-tolyl-1-thia-4,8-diazaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride
- 8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane maleate .
Uniqueness
Compared to similar compounds, 8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-4-p-tolyl-1-thia-4,8-diazaspiro(4.5)decane hydrochloride stands out due to its specific substitution pattern and the presence of the p-tolyl group.
Properties
CAS No. |
24854-55-5 |
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Molecular Formula |
C23H27ClN2O3S |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(4-methylphenyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C23H26N2O3S.ClH/c1-17-6-8-18(9-7-17)25-22(26)16-29-23(25)10-12-24(13-11-23)14-19-15-27-20-4-2-3-5-21(20)28-19;/h2-9,19H,10-16H2,1H3;1H |
InChI Key |
QRUPOGSJBJLBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23CCN(CC3)CC4COC5=CC=CC=C5O4.Cl |
Origin of Product |
United States |
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